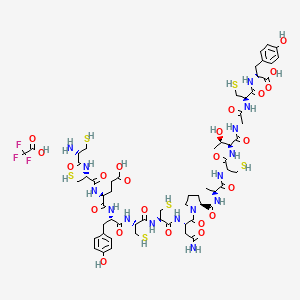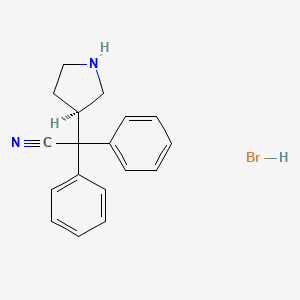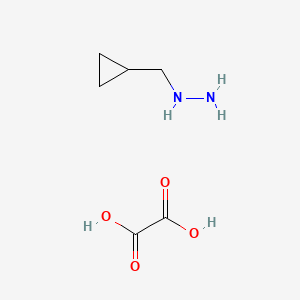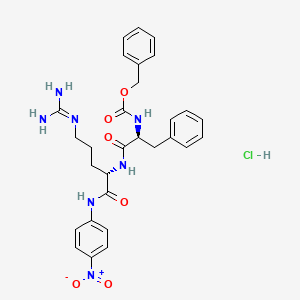![molecular formula C10H15N3O6 B1460644 [5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid CAS No. 2059949-96-9](/img/structure/B1460644.png)
[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Vue d'ensemble
Description
“[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid” is a compound with the CAS Number: 2059949-96-9 . It has a molecular weight of 273.25 . The IUPAC name for this compound is (5-(tetrahydro-2H-pyran-3-yl)-1,3,4-oxadiazol-2-yl)methanamine oxalate .
Physical and Chemical Properties This compound is a powder at room temperature .
Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Oxadiazole derivatives have been extensively studied for their potential as anticancer agents . They exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects . These compounds have been tested on different cancer cell lines, showing promising results in combating leukemia and other malignancies .
Enzyme Inhibition
These derivatives are known to inhibit various enzymes that are crucial in the pathogenesis of diseases, including cancer. For instance, they target enzymes like thymidylate synthase, HDAC, topoisomerase II , and thymidine phosphorylase , which play significant roles in DNA replication and repair . This inhibition is vital for controlling the proliferation of cancer cells.
Neuroprotective Effects
Some 1,3,4-oxadiazole compounds have shown potential in treating neurodegenerative diseases. For example, a specific derivative has been identified as a glycogen synthase kinase-3 inhibitor , which can decrease tau phosphorylation and ameliorate cognitive deficits in a model of Alzheimer’s disease . This suggests a promising avenue for research into treatments for conditions like Alzheimer’s.
Antibacterial and Antiviral Properties
The oxadiazole ring is associated with significant antibacterial and antiviral properties . These compounds can be designed to combat a wide range of bacterial and viral pathogens, offering a pathway to develop new medications to treat infectious diseases .
Agricultural Applications
In agriculture, 1,3,4-oxadiazole derivatives serve as plant protection agents . They exhibit herbicidal, insecticidal, and fungicidal activities, which are essential for protecting crops from various pests and diseases . This not only helps in safeguarding food security but also in reducing the reliance on traditional pesticides.
Analgesic and Anti-inflammatory Uses
These compounds have also been found to possess analgesic and anti-inflammatory properties . They can be used to develop new pain relief medications and treatments for inflammatory conditions, providing an alternative to current therapies .
Safety and Hazards
Propriétés
IUPAC Name |
oxalic acid;[5-(oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.C2H2O4/c9-4-7-10-11-8(13-7)6-2-1-3-12-5-6;3-1(4)2(5)6/h6H,1-5,9H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMZDRDDVXIEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=NN=C(O2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




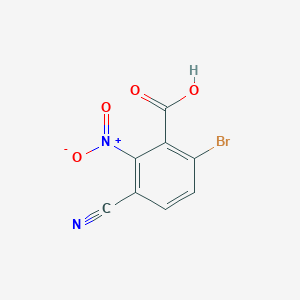


![8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide](/img/structure/B1460570.png)
